molecular formula C20H19Cl2N5O2 B2806300 2,4-dichloro-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1207043-73-9

2,4-dichloro-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2806300
CAS No.: 1207043-73-9
M. Wt: 432.31
InChI Key: LDCQFEADEUOTPZ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H19Cl2N5O2 and its molecular weight is 432.31. The purity is usually 95%.
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Scientific Research Applications

Intermolecular Interactions in Antipyrine-like Derivatives

A study by Saeed et al. (2020) investigated the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, closely related to the chemical . Their research indicates the relevance of these compounds in understanding molecular interactions and potential applications in drug chemistry due to their structural and electronic properties (Saeed et al., 2020).

Synthesis and Biological Evaluation of Benzothiazole Derivatives

Another relevant study by Yoshida et al. (2005) involves the synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. This research showcases the therapeutic potential of complex organic compounds similar to 2,4-dichloro-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide in oncology (Yoshida et al., 2005).

Biological Applications of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides

Research by Saeed et al. (2015) on the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, again closely related to the chemical of interest, highlights the potential biological applications of these compounds. Their work suggests significant implications in medicinal chemistry, particularly in targeting nucleotide protein targets (Saeed et al., 2015).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized and evaluated novel pyrazolopyrimidines derivatives, investigating their cytotoxic and 5-lipoxygenase inhibition activities. This study underscores the potential of structurally complex pyrazolopyrimidines, similar to the chemical , in developing anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Agents

The study by Devarasetty et al. (2019) focuses on the synthesis and antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives. This research provides insight into the antimicrobial potential of compounds structurally related to this compound (Devarasetty et al., 2019).

Antioxidant Evaluation

Bondock et al. (2016) synthesized functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, evaluating their antioxidant activity. This study highlights the potential of these compounds in oxidative stress-related therapeutic applications, relevant to the chemical (Bondock et al., 2016).

Properties

IUPAC Name

2,4-dichloro-N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O2/c1-10(2)15-9-18(28)25-20(23-15)27-17(8-16(26-27)11-3-4-11)24-19(29)13-6-5-12(21)7-14(13)22/h5-11H,3-4H2,1-2H3,(H,24,29)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCQFEADEUOTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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